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Compound of Interest

Compound Name: Kelletinin I

Cat. No.: B1673384 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite extensive literature searches, the complete raw spectroscopic data (NMR

and mass spectrometry) for the intact Kelletinin I molecule, as originally published in a brief

1983 communication, is not publicly available. This guide, therefore, presents the available

spectroscopic data for its constituent molecules, erythritol and a representative p-

hydroxybenzoic acid ester, to provide a foundational understanding of its spectral

characteristics. The experimental protocols described are general best practices in the field of

natural product characterization.

Introduction
Kelletinin I is a naturally occurring polyketide first isolated from the marine mollusk Kelletia

kelletii.[1] Its structure was identified as erythrityl tetrakis(p-hydroxybenzoate), a tetraester of

erythritol and p-hydroxybenzoic acid. Possessing antibacterial properties, Kelletinin I has

garnered interest within the scientific community for its potential therapeutic applications. This

document provides a summary of the available spectroscopic data for its core components and

outlines the general experimental procedures for acquiring such data.

Chemical Structure
Systematic Name: [(2S,3R)-2,3,4-tris[(4-hydroxybenzoyl)oxy]butyl] 4-hydroxybenzoate

Molecular Formula: C₃₂H₂₆O₁₂ Molecular Weight: 602.55 g/mol
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Spectroscopic Data
Due to the unavailability of the complete NMR and mass spectrometry data for Kelletinin I, this

section provides the spectral data for its fundamental building blocks: erythritol and ethyl p-

hydroxybenzoate, which serves as a proxy for the p-hydroxybenzoyl ester moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Erythritol and Ethyl p-hydroxybenzoate

Compound
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment Solvent

Erythritol 3.65 dd 7.0, 4.5 H-2, H-3 D₂O

3.55 m H-1a, H-4a D₂O

3.45 m H-1b, H-4b D₂O

Ethyl p-

hydroxybenz

oate

7.89 d 8.8
H-2, H-6

(aromatic)
CDCl₃

6.85 d 8.8
H-3, H-5

(aromatic)
CDCl₃

4.34 q 7.1 -OCH₂CH₃ CDCl₃

1.37 t 7.1 -OCH₂CH₃ CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl p-hydroxybenzoate
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Compound
Chemical Shift (δ)
ppm

Assignment Solvent

Ethyl p-

hydroxybenzoate
166.5 C=O (ester) CDCl₃

160.0 C-4 (aromatic) CDCl₃

131.6 C-2, C-6 (aromatic) CDCl₃

122.0 C-1 (aromatic) CDCl₃

115.0 C-3, C-5 (aromatic) CDCl₃

60.7 -OCH₂CH₃ CDCl₃

14.3 -OCH₂CH₃ CDCl₃

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Erythritol and Ethyl p-hydroxybenzoate

Compound
Ionization
Mode

[M+H]⁺ (m/z) [M-H]⁻ (m/z)
Key Fragment
Ions (m/z)

Erythritol ESI 123.065 121.050 105, 91, 73, 61

Ethyl p-

hydroxybenzoate
ESI 167.070 165.055 139, 121, 93

Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and mass

spectrometry data for a natural product like Kelletinin I.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube. The choice of

solvent depends on the solubility of the compound.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer,

typically operating at a frequency of 400 MHz or higher for protons.

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include the spectral width, number of scans, and relaxation delay. Chemical

shifts are referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the

carbon spectrum, resulting in singlets for each unique carbon atom. A larger number of

scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

2D NMR Experiments: To aid in structure elucidation, various 2D NMR experiments such as

COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation) are often performed to establish proton-

proton and proton-carbon correlations.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol, acetonitrile) that is compatible with the chosen ionization method.

Instrumentation: High-resolution mass spectrometry (HRMS) is performed on an instrument

such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for polar

molecules like Kelletinin I. It can be operated in either positive or negative ion mode.

Data Acquisition: The instrument is calibrated prior to analysis. Data is acquired over a

specific mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry can be

performed. The molecular ion of interest is isolated and then fragmented by collision-induced

dissociation (CID) to produce a characteristic fragmentation pattern.
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Workflow for Spectroscopic Analysis of Natural
Products
The following diagram illustrates a typical workflow for the isolation and structural

characterization of a novel natural product like Kelletinin I.
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Figure 1. A generalized workflow for natural product discovery and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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